1-(4-Bromo-3-ethoxyphenyl)ethanone
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Overview
Description
1-(4-Bromo-3-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . This compound is characterized by the presence of a bromo group at the fourth position and an ethoxy group at the third position on the phenyl ring, with an ethanone group attached to the phenyl ring. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-Bromo-3-ethoxyphenyl)ethanone can be achieved through several methods. One common synthetic route involves the bromination of 3-ethoxyacetophenone using bromine in the presence of a suitable catalyst . The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring.
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
1-(4-Bromo-3-ethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl ethanones, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively .
Scientific Research Applications
1-(4-Bromo-3-ethoxyphenyl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromo group can participate in electrophilic aromatic substitution reactions, while the ethanone group can undergo nucleophilic addition reactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Bromo-3-ethoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Bromo-3-methoxyphenyl)ethanone: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
1-(4-Bromo-3-ethoxyphenyl)propanone: This compound has a propanone group instead of an ethanone group, which can influence its chemical properties and uses.
Properties
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHGMWSQXIKSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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